6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline
Overview
Description
6,7-Dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes methoxy groups and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . The reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
6,7-Dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. For instance, it acts as a highly selective sigma-2 receptor ligand, influencing intracellular calcium regulation and cholesterol homeostasis . This interaction is crucial for its potential therapeutic effects, such as analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the naphthalene moiety.
4-Hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid: Contains similar functional groups but differs in overall structure.
4-Hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones: Another related compound with distinct chemical properties.
Uniqueness
The uniqueness of 6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline lies in its combination of methoxy groups and a naphthalene moiety, which imparts specific chemical and biological properties. Its ability to act as a sigma-2 receptor ligand further distinguishes it from other similar compounds .
Properties
IUPAC Name |
6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-21-9-8-17(19-6-4-5-7-20(19)21)14-24-11-10-16-12-22(26-2)23(27-3)13-18(16)15-24/h4-9,12-13H,10-11,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYCJAZCGAYZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC4=CC(=C(C=C4C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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